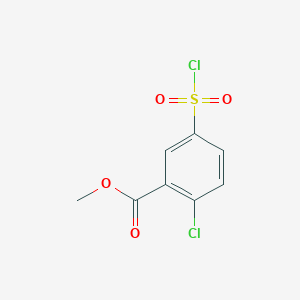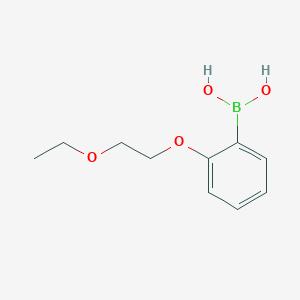
2,2-Difluoro-2-phenoxyacetic acid
描述
“2,2-Difluoro-2-phenoxyacetic Acid” is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of trifluoromethyl ethers .
Synthesis Analysis
While specific synthesis methods for “2,2-Difluoro-2-phenoxyacetic Acid” were not found, it is known that 2′-fluoro modified nucleic acids can be synthesized using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-phenoxyacetic Acid” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoro-2-phenoxyacetic Acid” include a molecular weight of 188.13 . Other specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
1. Electrocatalytic Reductive Dehalogenation
A study by Tsyganok, Yamanaka, and Otsuka (1998) explored the electrocatalytic reductive dehalogenation of 2,4-dichlorophenoxyacetic acid to phenoxyacetic acid. This process was significant in enhancing the electrocatalytic activity towards 2,4-D dechlorination, suggesting potential applications in environmental remediation and chemical synthesis (Tsyganok, Yamanaka, & Otsuka, 1998).
2. Fluorescent pH Probes
Baruah et al. (2005) synthesized new 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes with phenolic or naphtholic subunits, which show large fluorescent enhancement in acidic solutions. These compounds can be used as fluorescent pH probes in aqueous solutions, highlighting their potential in biological and chemical sensing applications (Baruah et al., 2005).
3. Membrane Bioreactor Technology
A study by Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor (MBR) technology for the treatment of 2,4-dichlorophenoxyacetic acid (2,4-D), mecoprop, and dicamba. This technology demonstrated an efficient method for breaking down toxic phenoxyacetic and benzoic acid herbicides, suggesting its application in environmental management and wastewater treatment (Ghoshdastidar & Tong, 2013).
4. Intracellular Calcium Measurements
Smith et al. (1983) discussed the use of symmetrically substituted difluoro derivatives of bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid for 19F NMR chemical shift measurements of divalent cations. This application is crucial in the field of biochemistry for monitoring intracellular calcium levels (Smith et al., 1983).
5. Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) reported the use of 2,2-difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid in the synthesis of difluorinated pseudopeptides. This highlights its potential in the field of medicinal chemistry and drug development (Gouge, Jubault, & Quirion, 2004).
6. Electroreductive Defluorination
Uneyama, Mizutani, Maeda, and Kato (1999) explored the electroreductive defluorination of trifluoromethyl ketones and trifluoroacetic acid derivatives. This process is critical in organic synthesis, particularly in the preparation of difluoroenol silyl ethers and difluoroketene silyl acetals (Uneyama et al., 1999).
属性
IUPAC Name |
2,2-difluoro-2-phenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10,7(11)12)13-6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVLQNJSPASFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenoxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)




amine](/img/structure/B1418545.png)

![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)



